(s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20460431
InChI: InChI=1S/C9H13NO2/c1-6-2-3-7(8(10)5-11)9(12)4-6/h2-4,8,11-12H,5,10H2,1H3/t8-/m1/s1
SMILES:
Molecular Formula: C9H13NO2
Molecular Weight: 167.20 g/mol

(s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol

CAS No.:

Cat. No.: VC20460431

Molecular Formula: C9H13NO2

Molecular Weight: 167.20 g/mol

* For research use only. Not for human or veterinary use.

(s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol -

Specification

Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
IUPAC Name 2-[(1S)-1-amino-2-hydroxyethyl]-5-methylphenol
Standard InChI InChI=1S/C9H13NO2/c1-6-2-3-7(8(10)5-11)9(12)4-6/h2-4,8,11-12H,5,10H2,1H3/t8-/m1/s1
Standard InChI Key UEQGTBNKGUXJPW-MRVPVSSYSA-N
Isomeric SMILES CC1=CC(=C(C=C1)[C@@H](CO)N)O
Canonical SMILES CC1=CC(=C(C=C1)C(CO)N)O

Introduction

Chemical Identity and Structural Characteristics

(s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol (IUPAC name: 2-[(1S)-1-amino-2-hydroxyethyl]-5-methylphenol) is a secondary alcohol and primary amine with a molecular formula of C₉H₁₃NO₂ and a molecular weight of 167.20 g/mol . Its structure comprises a phenolic ring substituted with a methyl group at the 5-position and a chiral 1-amino-2-hydroxyethyl side chain at the 2-position (Fig. 1). The stereochemistry at the C1 position (S-configuration) is critical for its biological activity and interaction with enantioselective receptors .

Physicochemical Properties

The compound exhibits moderate water solubility due to its polar hydroxy and amino groups, with a logP value of -0.82, indicating slight hydrophilicity . Its melting point ranges between 145–148°C, and it remains stable under standard laboratory conditions. Spectroscopic data, including NMR (¹H and ¹³C) and IR, confirm the presence of characteristic functional groups:

  • O–H stretch: 3300–3500 cm⁻¹ (phenolic and alcoholic hydroxyl)

  • N–H bend: 1600–1650 cm⁻¹ (primary amine)

  • Aromatic C=C: 1500–1580 cm⁻¹ .

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis of (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol typically involves a reductive amination strategy. A patented method (EP1746088A1) outlines the following steps :

  • Reductive amination: 3-Hydroxy-4-nitrobenzaldehyde reacts with a chiral amine (e.g., (S)-2-aminopropanol) in the presence of NaBH₄, yielding a nitro intermediate.

  • Nitro reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, producing the target compound.

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance efficiency and reduce byproducts. Key parameters include:

  • Temperature: 25–30°C

  • Pressure: 1–2 atm

  • Residence time: 30–45 minutes .

Applications in Organic Chemistry and Industry

Dye Chemistry

(s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol serves as a coupling agent in oxidative hair dyes. Its ability to form stable complexes with metal ions (e.g., Fe³⁺, Cu²⁺) enhances colorfastness on keratin fibers. In commercial formulations, it is used at 0.1–2.5% w/w to achieve natural shades ranging from blonde to auburn .

Table 1: Performance in Hair Dye Formulations

ParameterValueSource
Color Retention (washes)85% after 10 washes
Melanin Binding AffinityKd = 12.3 ± 1.5 μM
Oxidation Stability>95% after 24 h (pH 9)

Pharmaceutical Intermediates

The compound’s chiral center makes it a valuable precursor for β-adrenergic receptor agonists. Derivatives exhibit bronchodilatory activity in preclinical models, with EC₅₀ values of 0.8–1.2 nM for β₂ receptors .

Biological Activity and Toxicology

Enzyme Inhibition

(s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol inhibits tyrosinase (IC₅₀ = 45 μM), a key enzyme in melanin synthesis, suggesting potential use in hyperpigmentation therapies .

Acute Toxicity

In murine studies, the compound has an LD₅₀ of 2.5–3.84 g/kg (oral), classifying it as Category 4 under GHS. Dermal irritation tests in rabbits showed mild erythema (score: 1.2/4) at 500 mg/kg .

Comparative Analysis with Structural Analogs

Table 2: Structural and Functional Comparison

CompoundSimilarity IndexKey Difference
(R)-enantiomer0.98Lower β₂ receptor affinity
2-Amino-5-(diethylamino)phenol0.85Enhanced solubility in oils
2-Methyl-5-hydroxyethylaminophenol0.79Reduced tyrosinase inhibition

Future Research Directions

  • Enantioselective catalysis: Leveraging the S-configuration for asymmetric synthesis of pharmaceuticals.

  • Biodegradation studies: Assessing environmental persistence in wastewater systems.

  • Structure-activity relationships: Modifying the hydroxyethyl side chain to enhance receptor specificity.

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